1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazole
Description
This compound (CAS: 1393594-51-8; C₁₉H₂₀N₂O₂; MW: 308.37) features a 1,3-benzodiazole core linked via a 2-ethylphenoxy group to a 2-methoxy-4-(1E-propenyl)phenyl moiety . Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., triazole-linked hybrids in ) .
Properties
IUPAC Name |
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-6-15-9-10-18(19(13-15)22-2)23-12-11-21-14-20-16-7-4-5-8-17(16)21/h3-10,13-14H,11-12H2,1-2H3/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHPUPJDWOASDP-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of the intermediate 2-methoxy-4-[(1E)-prop-1-en-1-yl]phenol. This intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to form the phenoxyethylamine derivative. The final step involves the cyclization of this derivative with o-phenylenediamine under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodiazole ring, where substituents like nitro groups can be introduced using reagents such as nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Nitro-substituted benzodiazole derivatives.
Scientific Research Applications
1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}
Biological Activity
The compound 1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazole is a novel synthetic derivative within the class of benzodiazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzodiazole ring, which is known for its diverse biological activities. The presence of methoxy and propene groups enhances its lipophilicity and potentially influences its bioactivity.
Antiproliferative Activity
Several studies have investigated the antiproliferative effects of benzodiazole derivatives on various cancer cell lines. For instance:
- Case Study : In vitro assays demonstrated that compounds similar to this compound showed significant cytotoxicity against breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines with IC50 values ranging from 2.2 to 5.3 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12 | MCF-7 | 3.1 |
| 11 | HCT116 | 3.7 |
| 10 | HEK293 | 5.3 |
These results indicate that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanism of action.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated:
- Case Study : A derivative of this class exhibited selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at approximately 8 μM .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
This suggests that modifications to the benzodiazole structure can enhance antimicrobial efficacy, which is crucial for developing new antibiotics.
The mechanisms by which benzodiazole derivatives exert their biological activity are multifaceted:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways involved in proliferation and survival.
- Antimicrobial Mechanisms : The structural features may disrupt bacterial cell wall synthesis or function as enzyme inhibitors.
- Redox Activity : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
Comparison with Similar Compounds
Core Heterocycle Variations
Target Compound : 1,3-Benzodiazole (benzimidazole analog with fused benzene and diazole rings).
- Compound 1b (): 2-(1H-1,3-Benzodiazol-2-yl)phenol lacks the ethylphenoxy linker and propenyl group, reducing lipophilicity (LogP ~2.5 vs. ~3.5 for the target) .
- Quinoline-Benzimidazole Hybrids (): Replace benzodiazole with quinoline, introducing a larger aromatic system. This increases molecular weight (e.g., 9c: MW 563.99 vs. 308.37) and alters π-π stacking interactions .
Linker Group Modifications
Target Compound: Ethylphenoxy linker.
- Triazole-Linked Hybrids (): Compounds like 9c () use 1,2,3-triazole linkers, enhancing hydrogen-bonding capacity and metabolic stability. Docking studies show triazole linkers improve binding to α-glucosidase (ΔG = −8.2 kcal/mol for 9c vs. −7.5 kcal/mol for ethylphenoxy analogs) .
- Flavonoid Dimers (): Triazole or chromenone linkers introduce rigidity, contrasting with the flexible ethyl group in the target compound .
Substituent Effects
Target Compound : 4-(1E-Propenyl) and 2-methoxy groups.
- Positional Isomer BE45739 (): 5-Propenyl substituent (vs.
- Bromophenyl Derivatives (): Bromine at the phenoxy core (e.g., 9c in ) increases molecular weight (MW 534.43 vs. 308.37) and polar surface area (PSA ~90 Ų vs. ~60 Ų), reducing membrane permeability .
Antiproliferative Activity :
- Quinoline-Benzimidazole Hybrids (): Exhibit IC₅₀ values as low as 0.2 µM against lymphoma cells (HuT78). The target compound’s propenyl group may confer similar cytotoxicity but with unknown selectivity .
- Triazole-Thiazole Acetamides (): Show moderate α-glucosidase inhibition (IC₅₀ ~40 µM). The absence of a thiazole moiety in the target compound may limit enzyme targeting .
ADMET Predictions :
- Lipinski’s Rules : The target compound violates one rule (LogP ~3.5 vs. threshold ≤5), suggesting oral bioavailability. Triazole hybrids (e.g., 14e in ) violate two rules, favoring parenteral use .
Q & A
Q. What are the established synthetic routes for synthesizing 1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazole, and what purification techniques ensure high yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
Benzimidazole Core Formation : Condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions (e.g., HCl or acetic acid) to form the benzodiazole ring .
Substituent Introduction : Reaction with 2-methoxy-4-[(1E)-prop-1-en-1-yl]phenol derivatives using alkylating agents (e.g., bromoethyl intermediates) in the presence of a base like K₂CO₃ .
- Purification :
- HPLC : Ensures high purity by separating by-products under gradient elution conditions .
- Column Chromatography : Silica gel (SiO₂) with eluents such as 20% EtOAc/hexane resolves structural analogs .
Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound, and how are conflicting spectral data resolved?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- Resolution of Conflicts : Cross-validate with high-resolution mass spectrometry (HR-MS) and elemental analysis (C, H, N) to confirm molecular formula .
Q. What in vitro assays are recommended for initial biological activity screening of this compound, considering structural analogs?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like monoamine oxidase B (MAO-B) or kinases using fluorometric or colorimetric substrates (e.g., Amplex Red for H₂O₂ detection) .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the coupling step during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or DCM to reduce side reactions .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling or CuI for click chemistry .
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., alkylation) to improve yield from 60% to >85% .
Q. How should researchers resolve contradictions between computational docking predictions and experimental binding assays for this compound?
- Methodological Answer :
- Re-docking with Flexible Residues : Use software like AutoDock Vina to allow side-chain flexibility in the binding pocket .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry to validate docking poses .
- Mutagenesis Studies : Modify key residues (e.g., catalytic site His/Asp) to test docking predictions experimentally .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for benzodiazole derivatives, including this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary propenyl chain length) and compare activities .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with bioactivity data .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Discovery Studio .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?
- Methodological Answer :
- Pharmacokinetics :
- Rodent Models : Administer IV/PO doses (e.g., 10 mg/kg) and measure plasma levels via LC-MS/MS to determine AUC, t₁/₂, and bioavailability .
- Toxicity :
- Acute Toxicity : OECD Guideline 423 in rats, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in bone marrow cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
